molecular formula C10H11NO5 B1454130 Ethyl 5-methoxy-2-nitrobenzoate CAS No. 10399-67-4

Ethyl 5-methoxy-2-nitrobenzoate

Cat. No. B1454130
CAS RN: 10399-67-4
M. Wt: 225.2 g/mol
InChI Key: LAGJXPKDLOTAIS-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-nitrobenzoate is a chemical compound with the CAS Number: 10399-67-4 . It has a molecular weight of 225.2 . The IUPAC name for this compound is ethyl 5-methoxy-2-nitrobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 5-methoxy-2-nitrobenzoate is 1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Specific Scientific Field

The research is conducted in the field of Organic Chemistry .

Summary of the Application

“Ethyl 5-methoxy-2-nitrobenzoate” is used in the synthesis of 5-methyl-2-nitrobenzoic acid . This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one , which is a material for the production of raltitrexed , an antimetabolite drug used in cancer chemotherapy .

Methods of Application or Experimental Procedures

The synthesis of 5-methyl-2-nitrobenzoic acid involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . This process is considered environmentally friendly and has high selectivity of substrates . The acetic acid and/or the acetic anhydride can be recycled by vacuum distillation, reducing the amount of acid waste water emissions .

Results or Outcomes

The main advantage of this procedure is that it utilizes a high selectivity of substrates and a green nitrating process . This makes control of the reaction rate much easier . The selectivity of nitration can be greatly increased .

properties

IUPAC Name

ethyl 5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGJXPKDLOTAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Iskander, R Tewfik, S Wasif - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
… 92-93" (Found: C, 53.6; H, 5-1; N, 6.3%); ethyl 5-methoxy-2nitrobenzoate, prepared by passing hydrogen chloride into an ethanolic solution of the acid for 2 hr., crystallised from benzene…
Number of citations: 9 pubs.rsc.org
LC López-Cara, MD Carrión, A Entrena… - European journal of …, 2012 - Elsevier
The synthesis of new compounds with a 1,3,4-thiadiazole structure, and their in vitro biological evaluation as inhibitors of both neuronal and inducible Nitric Oxide Synthase (nNOS and …
Number of citations: 20 www.sciencedirect.com

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